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Compound of Interest

Compound Name: Tween 20

Cat. No.: B1663874

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing the
challenges posed by Tween 20 interference in the Bradford protein assay.

Troubleshooting Guide
Issue: Inaccurate or Inconsistent Protein Concentration
Readings

Unexpected or variable results in your Bradford assay can often be attributed to the presence
of interfering substances like Tween 20. Follow this guide to diagnose and resolve these
issues.

1. High Background Absorbance
o Symptom: The blank (buffer with no protein) shows a high absorbance reading at 595 nm.

o Cause: Tween 20 can interact with the Coomassie dye, causing a color change even in the
absence of protein.[1]

e Solution:

o Prepare a proper blank: Ensure your blank contains the same concentration of Tween 20
as your samples. This will help to subtract the background absorbance caused by the
detergent.
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o Check for contamination: Use clean, disposable cuvettes or microplate wells for each
assay to avoid residual protein or detergent contamination.

N

. Non-linear Standard Curve

Symptom: The standard curve, plotted with known protein concentrations, is not linear.

Cause: Higher concentrations of Tween 20 can disrupt the linear relationship between
protein concentration and absorbance.[2]

Solution:

o Dilute the sample: If your protein concentration is high enough, dilute the sample to reduce
the Tween 20 concentration to a non-interfering level (ideally <0.01% for standard

assays).[1][3]

o Include Tween 20 in standards: Prepare your protein standards in the same buffer,
including the same concentration of Tween 20, as your unknown samples. This can help
to compensate for the interference.[4]

3. Low Absorbance Readings for Samples

e Symptom: Your protein samples show lower than expected absorbance values, even at
concentrations that should be within the detection range of the assay.

o Cause: Tween 20 can interfere with the binding of the Coomassie dye to the protein, leading

to a reduced colorimetric response.
e Solution:

o Remove Tween 20: Employ a detergent removal strategy such as dialysis, protein
precipitation, or the use of detergent removal spin columns.

o Use a detergent-compatible assay: Consider using a modified Bradford assay or an
alternative protein quantification method like the Bicinchoninic Acid (BCA) assay, which is

more tolerant to detergents.
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Frequently Asked Questions (FAQSs)

Q1: How does Tween 20 interfere with the Bradford protein assay?

Al: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins,
which causes a shift in the dye's absorbance maximum from 465 nm (reddish-brown) to 595
nm (blue). Tween 20, a non-ionic detergent, can interfere in a few ways:

« Interaction with the dye: Tween 20 can directly interact with the Coomassie dye, causing a
color change and leading to high background absorbance.[1]

 Interaction with the protein: The detergent can bind to proteins, potentially hindering the
access of the dye to the protein's binding sites.

» Micelle formation: At concentrations above its critical micelle concentration (CMC), Tween 20
forms micelles that can entrap the dye or protein, affecting their interaction.
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} caption: Mechanism of Tween 20 interference in the Bradford assay.

Q2: What is the maximum concentration of Tween 20 that is compatible with the standard
Bradford assay?

A2: The tolerance of the Bradford assay to Tween 20 is generally low. For a standard cuvette-
based assay, the maximum compatible concentration is typically around 0.01%. For a
microplate-based assay, the compatibility might be slightly higher, around 0.1%. It is important
to note that these are general guidelines, and the exact tolerance can vary depending on the
specific protein and other components in the sample buffer.

Q3: What are the methods to remove Tween 20 from my protein sample?

A3: There are several effective methods to remove or reduce the concentration of Tween 20 in
your protein sample before performing a Bradford assay:
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 Dilution: This is the simplest method. If your protein concentration is high, you can dilute your
sample with a compatible buffer to lower the Tween 20 concentration to an acceptable level.

[1]

 Dialysis: This technique involves placing the protein sample in a semi-permeable membrane
bag and dialyzing it against a large volume of buffer. Small molecules like Tween 20 will
pass through the membrane, while the larger protein molecules are retained.[5][6][7]

» Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be
used to precipitate the protein, leaving the detergent in the supernatant. The protein pellet is
then washed and resolubilized in a compatible buffer.[8][9][10][11][12]

o Detergent Removal Spin Columns/Resins: Commercially available spin columns and resins
are designed to bind and remove detergents from protein samples efficiently.[13][14][15][16]
[17]
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} caption: Workflow for removing Tween 20 before Bradford assay.
Q4: Are there alternative protein assays that are more compatible with Tween 20?

A4: Yes, several other protein quantification assays are known to be more tolerant to
detergents like Tween 20:

 Bicinchoninic Acid (BCA) Assay: The BCA assay is a popular alternative that is compatible
with a wider range of detergents and concentrations.

o Detergent-Compatible Bradford Assays: Several manufacturers offer modified Bradford
assay reagents that are formulated to be compatible with common detergents.

e Lowry Assay: The modified Lowry assay also shows better compatibility with detergents
compared to the standard Bradford assay.

Data Presentation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1663874?utm_src=pdf-body
https://www.researchgate.net/publication/227039216_The_Bradford_Method_For_Protein_Quantitation
https://www.benchchem.com/product/b1663874?utm_src=pdf-body
https://info.gbiosciences.com/blog/bid/197555/dialysis-in-protein-research-understanding-the-basics
https://home.sandiego.edu/~josephprovost/Biochem%20Lab%20Protein%20Dialysis%20Protocol%20F21.pdf
https://www.creative-proteomics.com/resource/dialysis-protein-purification.htm
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0049-Acetone-precipitation.pdf
https://mass-spec.chem.tamu.edu/proteomics/protocols/Acetone_precipitation.pdf
https://www.qiagen.com/us/resources/faq/1035
https://user.eng.umd.edu/~NSW/ench485/lab6b.htm
https://rtsf.natsci.msu.edu/sites/_rtsf/assets/File/2016_Acetone_Precipitation_of_Proteins.pdf
https://sites.psu.edu/msproteomics/category/sample-prep/detergent-removal/
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://proteomicsresource.washington.edu/docs/protocols03/ThermoPierce_DetergentRemoval_highConc.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0011676_Pierce_Detergent_Remov_SpinColumn_UG.pdf
https://bitesizebio.com/53887/remove-excess-detergent-from-membrane-proteins/
https://www.benchchem.com/product/b1663874?utm_src=pdf-body
https://www.benchchem.com/product/b1663874?utm_src=pdf-body
https://www.benchchem.com/product/b1663874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

The following table summarizes the qualitative and semi-quantitative effects of Tween 20 on
the Bradford assay based on available literature. It is important to experimentally verify the
tolerance for your specific assay conditions.

. Expected Effect on .
Tween 20 Concentration Recommendation
Standard Bradford Assay

o ] Acceptable for most standard
Generally minimal interference.

<0.01% assays. Always run a proper
[1][3]
blank.
Potential for increased Use with caution.
0.01% - 0.1% background and non-linearity. Recommended to include
[3] Tween 20 in standards.

Significant interference,
) ] Not recommended. Detergent
>0.1% leading to inaccurate results.

removal is necessary.
[18]

Experimental Protocols
Standard Bradford Assay Protocol (Microplate Format)

e Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum
Albumin - BSA) with known concentrations (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000
pg/mL) in the same buffer as your samples. If your samples contain Tween 20, include the
same concentration in your standards.[4]

o Prepare Samples: Dilute your unknown protein samples to fall within the linear range of your
standard curve.

e Assay Procedure:

o Pipette 5 pL of each standard and unknown sample into separate wells of a 96-well
microplate.

o Add 250 uL of Bradford reagent to each well.

o Mix thoroughly on a plate shaker for 30 seconds.
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o Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).

o Measurement: Measure the absorbance at 595 nm using a microplate reader.
o Data Analysis:

o Subtract the absorbance of the blank (O pg/mL protein) from the absorbance of all
standards and samples.

o Plot the corrected absorbance values of the standards against their known concentrations
to generate a standard curve.

o Determine the concentration of the unknown samples by interpolating their absorbance
values on the standard curve.[19]

Acetone Precipitation for Detergent Removal

This protocol is a general guideline for precipitating proteins to remove interfering substances
like Tween 20.

o Chill Acetone: Cool the required volume of acetone to -20°C.
» Precipitation:
o Place your protein sample in an acetone-compatible tube.
o Add four times the sample volume of cold (-20°C) acetone to the tube.[8][9][10][12]
o Vortex the tube and incubate for 60 minutes at -20°C.[8][9]
o Pelleting: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[8][9]
e Washing:
o Carefully decant the supernatant without disturbing the protein pellet.

o (Optional) To improve removal, you can add cold 80% acetone, vortex briefly, and
centrifuge again.
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e Drying: Allow the pellet to air-dry for about 30 minutes. Do not over-dry, as it may be difficult
to redissolve.[8]

o Resuspension: Resuspend the protein pellet in a buffer that is compatible with the Bradford
assay (e.g., PBS).
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} caption: Acetone precipitation workflow for detergent removal.

Dialysis for Detergent Removal

This is a general protocol for removing Tween 20 using dialysis.

Prepare Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it in
dialysis buffer according to the manufacturer's instructions.

e Load Sample: Load the protein sample into the dialysis tubing or cassette, ensuring to leave
some space for potential volume increase.

o Seal: Securely close both ends of the dialysis tubing with clips.
e Dialysis:

o Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at
least 200 times the sample volume).[6]

o Stir the buffer gently on a magnetic stir plate at 4°C.
o Allow dialysis to proceed for 2-4 hours.

o Buffer Change: Change the dialysis buffer and continue to dialyze for another 2-4 hours. For
optimal removal, perform a third buffer change and let it dialyze overnight at 4°C.[5][6]

o Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the protein
sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663874#interference-of-tween-20-in-bradford-
protein-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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